8-Bromo-1,4-dioxaspiro[4.5]decane
Overview
Description
8-Bromo-1,4-dioxaspiro[4.5]decane: is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol It is characterized by a spirocyclic structure containing a bromine atom and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane typically involves the bromination of 1,4-dioxaspiro[4.5]decan-8-ol. A common method includes treating a magnetically stirred solution of 1,4-dioxaspiro[4.5]decan-8-ol in dry dichloromethane with carbon tetrabromide. The mixture is cooled to 0°C, and triphenylphosphine is added. The reaction is carried out under a nitrogen atmosphere for 5 hours. After the reaction, water and dichloromethane are added, and the organic phase is separated. The aqueous phase is extracted with dichloromethane, and the combined organic fractions are dried, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield this compound as a colorless oil .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient bromination reagents and optimized reaction conditions can enhance yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 8-Bromo-1,4-dioxaspiro[4.5]decane is used as an intermediate in organic synthesis, particularly in the preparation of spirocyclic compounds and other complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications. It can be used in the design of new drugs or as a building block for bioactive molecules.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.5]decane depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s spirocyclic structure may interact with molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar compound without the bromine atom, used in various synthetic applications.
8-Amino-1,4-dioxaspiro[4.5]decane: Contains an amino group instead of a bromine atom, offering different reactivity and applications.
8-Methyl-1,4-dioxaspiro[4.5]decane: Features a methyl group, providing distinct chemical properties.
Uniqueness: 8-Bromo-1,4-dioxaspiro[45]decane is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for diverse chemical transformations
Properties
IUPAC Name |
8-bromo-1,4-dioxaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWBPQVTECHCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1Br)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68278-51-3 | |
Record name | 8-bromo-1,4-dioxaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.